molecular formula C16H11NO2 B12924325 5-Phenyl-2-(phenylimino)furan-3(2h)-one CAS No. 83805-49-6

5-Phenyl-2-(phenylimino)furan-3(2h)-one

Cat. No.: B12924325
CAS No.: 83805-49-6
M. Wt: 249.26 g/mol
InChI Key: FHKPTRYNKIPOMY-UHFFFAOYSA-N
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Description

5-Phenyl-2-(phenylimino)furan-3(2h)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with phenyl and phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(phenylimino)furan-3(2h)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylfuran-3-carbaldehyde with aniline in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(phenylimino)furan-3(2h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and phenylimino groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-Phenyl-2-(phenylimino)furan-3(2h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(phenylimino)furan-3(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: An organic compound with a furan ring and a carboxylic acid group.

    3-Phenylfuran: A furan derivative with a phenyl group at the 3-position.

Uniqueness

5-Phenyl-2-(phenylimino)furan-3(2h)-one is unique due to the presence of both phenyl and phenylimino groups, which confer distinct chemical and biological properties

Properties

CAS No.

83805-49-6

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

5-phenyl-2-phenyliminofuran-3-one

InChI

InChI=1S/C16H11NO2/c18-14-11-15(12-7-3-1-4-8-12)19-16(14)17-13-9-5-2-6-10-13/h1-11H

InChI Key

FHKPTRYNKIPOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=NC3=CC=CC=C3)O2

Origin of Product

United States

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